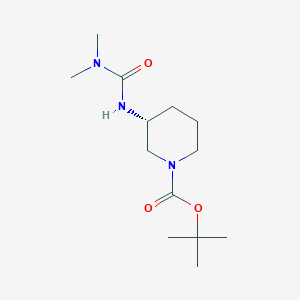

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and 3,3-dimethylurea. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known pharmacophores. Its piperidine core is often associated with compounds that exhibit various biological activities, including analgesic and anti-inflammatory effects.

-

Inhibitors of Mycobacterium tuberculosis :

- Recent studies have highlighted the potential of (R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate in the development of inhibitors targeting MmpL3, a protein crucial for the survival of Mycobacterium tuberculosis. Compounds with similar structures have shown promising in vitro activity against this pathogen, suggesting that this compound may also exhibit similar properties .

Biological Research Applications

-

Cellular Studies :

- The compound's ability to interact with cellular targets makes it a valuable tool in biological research. For instance, studies have evaluated its cytotoxicity and efficacy in various cell lines, providing insights into its safety profile and therapeutic index.

- Pharmacokinetics and Toxicology :

Case Study 1: Anti-Tubercular Activity

A study investigating a series of compounds similar to this compound demonstrated that modifications to the piperidine structure could enhance anti-tubercular activity while minimizing cytotoxic effects. The findings suggest that further optimization of this compound could lead to effective treatments for tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationships of derivatives of this compound has shown that specific substitutions on the piperidine ring can significantly alter biological activity. This highlights the importance of chemical modifications in enhancing therapeutic efficacy while reducing side effects .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate: The racemic mixture containing both ® and (S) enantiomers.

N-tert-Butyl-N’-3,3-dimethylureido-piperidine: A structurally related compound with variations in the urea moiety.

Uniqueness

®-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomers or racemic mixtures. This stereochemistry can influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

(R)-tert-Butyl 3-(3,3-dimethylureido)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. With a molecular formula of C₁₃H₂₅N₃O₃ and a molecular weight of approximately 271.36 g/mol, this compound has garnered attention for its potential biological activities, particularly in antibacterial and neuropharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial species demonstrate its potential as an effective antimicrobial agent. For instance:

| Bacterial Species | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | Potent |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 15 | Moderate |

Lower MIC values indicate stronger antibacterial activity, with an MIC of 10 μg/mL suggesting potent inhibition against Staphylococcus aureus.

Neuropharmacological Potential

The unique structure of this compound may allow it to interact with neurotransmitter systems. Preliminary studies suggest possible interactions with various receptors and enzymes involved in metabolic pathways. The compound's ability to modulate these pathways could have implications for developing treatments for neurological disorders.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with the tert-butyl and dimethylureido groups. The synthetic route is crucial for ensuring high yields and purity for biological testing.

In Vitro Studies

A study published in Molecules highlighted the pharmacological screening of similar piperidine derivatives, noting that compounds with structural similarities to this compound exhibited varying degrees of biological activity. The study emphasized the importance of structural modifications in enhancing efficacy against specific targets .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-aminopiperidine-1-carboxylate | Contains an amino group instead of ureido | Potentially different biological activity |

| Tert-butyl 3-hydroxymethylpiperidine-1-carboxylate | Hydroxymethyl substituent | May exhibit different solubility properties |

| Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | Contains an oxo group | Different reactivity patterns in chemical synthesis |

The presence of the 3,3-dimethylureido group distinguishes this compound from these compounds and may contribute to its unique pharmacological profile.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLKBLCLBWOEDL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.